4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Pyrrole moiety : A five-membered ring with one nitrogen atom, known for its role in various biological activities.
- Piperazine group : A six-membered ring that often contributes to the pharmacological profile of compounds.
- Chloro and dimethoxy substituents : These groups can enhance solubility and biological activity.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with notable cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Pyrazole Derivatives
A study demonstrated that specific pyrazole derivatives showed enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines. The combination therapy resulted in a synergistic effect, suggesting that structural modifications in similar compounds could lead to improved therapeutic outcomes .
Anti-inflammatory Properties
Compounds featuring pyrrole and piperazine rings have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of similar heterocycles have been explored extensively. For example, pyrazole derivatives have shown inhibitory activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Inhibitory Potency Studies
A recent investigation into the inhibitory potency of related compounds revealed that modifications in the chemical structure significantly affect their activity against specific targets, such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the piperazine or pyridazine rings can lead to substantial changes in potency and selectivity against target proteins.
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 5.0 | nSMase2 |
Compound B | 10.0 | BRAF(V600E) |
Compound C | 15.0 | EGFR |
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-30-17-14-18(31-2)16(13-15(17)22)23-21(29)28-11-9-27(10-12-28)20-6-5-19(24-25-20)26-7-3-4-8-26/h3-8,13-14H,9-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVFPCLMXBZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。